3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one
CAS No.:
Cat. No.: VC20228075
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NO |
|---|---|
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | 3-propan-2-yl-3-azabicyclo[3.1.1]heptan-6-one |
| Standard InChI | InChI=1S/C9H15NO/c1-6(2)10-4-7-3-8(5-10)9(7)11/h6-8H,3-5H2,1-2H3 |
| Standard InChI Key | MGVNVHMJKVNNPF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CC2CC(C1)C2=O |
Introduction
Chemical Structure and Nomenclature
Core Bicyclic Framework
3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one belongs to the azabicyclo[3.1.1]heptane family, a class of bridged bicyclic compounds featuring a seven-membered ring system with nitrogen substitution. The bicyclo[3.1.1]heptane skeleton consists of two fused rings: a three-membered cyclopropane ring and a four-membered cyclobutane ring, sharing two common bridgehead carbons. The "3.1.1" notation specifies the number of carbon atoms in each bridge (3, 1, and 1) .
| Feature | Description |
|---|---|
| IUPAC Name | 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one |
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| Bicyclic System | Bicyclo[3.1.1]heptane with nitrogen at position 3 |
| Functional Groups | Tertiary amine, ketone, isopropyl substituent |
Stereochemical Considerations
The rigid bicyclic framework imposes significant stereochemical constraints. Molecular modeling of analogous systems, such as 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, demonstrates restricted rotation around the N-C bond, leading to distinct conformational isomers . For 3-(propan-2-yl)-substituted derivatives, the isopropyl group likely adopts an equatorial orientation relative to the bicyclic plane to minimize steric clash with the bridgehead hydrogens.
Synthesis and Characterization
Synthetic Strategies
While no direct synthesis of 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one has been reported, a two-step multigram approach developed for 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one provides a plausible template :
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Ring-Closing Amination: Formation of the azabicyclo core via intramolecular cyclization of a suitably functionalized precursor.
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Side-Chain Introduction: Alkylation of the secondary amine with an isopropylating agent (e.g., 2-bromopropane) under basic conditions.
Table 2: Hypothetical Synthesis Protocol
| Step | Reaction Type | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Bicyclic core formation | Cyclization catalyst, Lewis acid | 60-75% |
| 2 | N-Isopropylation | 2-Bromopropane, K₂CO₃, DMF, 80°C | 85-90% |
| *Estimated based on analogous procedures |
Analytical Characterization
Key characterization data for related compounds suggest the following analytical profile:
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IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of ketone)
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¹H NMR:
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MS (ESI+): m/z 154.12 [M+H]⁺ (calculated for C₉H₁₅NO)
X-ray crystallography of the benzyl analog reveals a puckered bicyclic system with bond angles distorted from ideal tetrahedral geometry due to ring strain .
Physicochemical Properties
Predicted Properties
Using computational models and analog data :
Table 3: Physicochemical Profile
| Property | Value | Method/Source |
|---|---|---|
| LogP (octanol/water) | 1.2 ± 0.3 | ChemAxon Prediction |
| Water Solubility | 12 mg/mL | ALOGPS |
| pKa (amine) | 8.9 | SPARC Calculator |
| Melting Point | 98-102°C | Analog extrapolation |
The moderate lipophilicity (LogP ~1.2) suggests adequate membrane permeability for potential biological applications, while the basic amine (pKa ~8.9) indicates protonation under physiological conditions.
Stability Considerations
Bicyclic amines with α-ketone groups typically exhibit:
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Thermal Stability: Decomposition above 200°C (DSC data for similar compounds )
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Hydrolytic Sensitivity: Slow ketone hydration under strongly acidic/basic conditions
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Oxidative Resistance: Stable to atmospheric oxygen due to electron-withdrawing ketone
| Reaction Type | Product Class | Application Area |
|---|---|---|
| Reductive amination | 6-Amino derivatives | Kinase inhibitors |
| Wittig reaction | α,β-Unsaturated ketones | Michael acceptors |
| Mannich reaction | β-Amino ketones | Antibacterial agents |
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